molecular formula C19H19NO B3256532 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde CAS No. 273220-35-2

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde

Cat. No. B3256532
CAS RN: 273220-35-2
M. Wt: 277.4 g/mol
InChI Key: ZOZFBOVFKXAQIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. One efficient method for its preparation is through the Leimgruber–Batcho indole synthesis . Additionally, it can be used as a reactant in the synthesis of fused pyrroloquinolinedicarboxylates from acetylenedicarboxylates and triphenylphosphine .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 87–91°C .

Scientific Research Applications

Chemical Synthesis and Derivatives

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde and its derivatives have been explored extensively in chemical synthesis. For instance, research on oxo derivatives of N-(p-tolysulfonyl)hexahydrocycloalka[b]indoles involved the hydroxymercuration-demercuration of N-p-tolylsulfonyl tetrahydrocarbazoles and tetrahydrocyclopenta[b]indoles, leading to the formation of corresponding N-p-tolylsulfonyl hexahydrocarbazol-2-ols and hexahydrocyclopenta[b]indol-2-ols, which are then oxidized to 2-oxo derivatives (Likhacheva et al., 2007).

Oxidation and Nitration Reactions

Another study focused on the reactions of N- and C-alkenylanilines, including the synthesis, oxidation, and nitration of some 7-methyl-tetrahydrocyclopenta[b]indoles. These compounds were oxidized and nitrated to produce various derivatives, demonstrating the versatility of these compounds in chemical reactions (Skladchikov et al., 2012).

Organic Solar Cells Applications

A recent study highlighted the use of similar compounds in the development of organic solar cells. Specifically, a small acceptor-donor molecule was synthesized as a component for organic solar cells. This research underscores the potential of these compounds in renewable energy technologies (Gudim et al., 2022).

Pharmaceutical Applications

In pharmaceutical research, these compounds have been explored for their potential medicinal properties. For example, indole-3-carbaldehydes, which share structural similarities with the compound , have been found active as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents. This illustrates the broad spectrum of potential medicinal uses for these compounds (Madan, 2020).

Future Directions

: Misra, S. K., Pathak, D., & Pathak, K. (2021). Anticancer potential of indole derivatives: an update. Physical Sciences Reviews, 6(1), 1–18. DOI: 10.1515/psr-2021-0028 : Sigma-Aldrich. (n.d.). Indole-7-carboxaldehyde 97 1074-88-0. Link

properties

IUPAC Name

4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-13-5-8-15(9-6-13)20-18-4-2-3-16(18)17-11-14(12-21)7-10-19(17)20/h5-12,16,18H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZFBOVFKXAQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140249
Record name 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde

CAS RN

273220-35-2
Record name 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273220-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,3a,4,8b-Hexahydro-4-(4-methylphenyl)cyclopent[b]indole-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde
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4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde
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4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde
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4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde
Reactant of Route 5
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde
Reactant of Route 6
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde

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